2-methyl-5-nitroaniline;sulfuric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

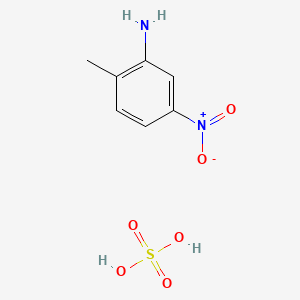

2-Methyl-5-nitroaniline is an organic compound with the molecular formula C7H8N2O2This compound is a yellow crystalline solid and is used as an intermediate in the synthesis of various azo dyes . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4. It is widely used in industrial processes and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5-nitroaniline can be synthesized through the nitration of o-toluidine. The process involves adding o-toluidine to concentrated sulfuric acid, followed by the addition of a mixture of nitric acid and sulfuric acid at a low temperature (around 10°C). The reaction mixture is then basified with sodium hydroxide, and the product is collected by filtration and washed with water .

Industrial Production Methods

In industrial settings, the production of 2-methyl-5-nitroaniline follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of sulfuric acid in the nitration process helps in maintaining the reaction conditions and improving the efficiency of the synthesis .

Chemical Reactions Analysis

2-Methyl-5-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed from these reactions include amino derivatives and azo dyes .

Scientific Research Applications

2-Methyl-5-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with other molecules in the reaction environment .

Comparison with Similar Compounds

2-Methyl-5-nitroaniline is similar to other nitroaniline derivatives, such as 2-methyl-4-nitroaniline and 2-methyl-3-nitroaniline. its unique position of the nitro group and the methyl group on the aromatic ring gives it distinct chemical properties and reactivity. This uniqueness makes it particularly useful in the synthesis of specific azo dyes and other compounds .

Similar compounds include:

- 2-Methyl-4-nitroaniline

- 2-Methyl-3-nitroaniline

- 4-Nitro-o-toluidine

Biological Activity

2-Methyl-5-nitroaniline; sulfuric acid, also known as 5-nitro-o-toluidine, is an organic compound with significant biological activity. Its molecular formula is C7H8N2O4S, and it has a molecular weight of 250.23 g/mol. This compound is primarily utilized in the synthesis of azo dyes and has been studied for its potential toxicological effects, particularly regarding its carcinogenic properties.

The compound is characterized by a yellow crystalline solid appearance. The presence of both a nitro group and an amino group in its structure contributes to its chemical reactivity and biological activity. The synthesis typically involves the nitration of o-toluidine using concentrated sulfuric acid and nitric acid, resulting in the formation of 2-methyl-5-nitroaniline, which can then be protonated in sulfuric acid to form the final product.

Toxicity and Carcinogenic Potential

Research indicates that 2-methyl-5-nitroaniline exhibits significant toxicity. It is recognized as a metabolite of 2,4-dinitrotoluene, raising concerns about its potential carcinogenic effects. Toxicity studies have demonstrated that it can cause genetic mutations in bacterial assays, notably in Salmonella typhimurium, and has been linked to liver toxicity in humans following accidental ingestion. Symptoms reported include liver failure, high fever, nausea, and jaundice.

The biological activity of 2-methyl-5-nitroaniline is mediated through its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, allowing it to participate in further chemical reactions. This transformation can lead to the formation of reactive intermediates that may interact with cellular macromolecules such as DNA, potentially leading to mutagenesis and carcinogenesis .

Case Study: Liver Toxicity

A notable case study involved a patient who ingested a significant quantity of 2-methyl-5-nitroaniline accidentally. The patient exhibited acute liver failure characterized by elevated liver enzymes and jaundice. This case highlighted the compound's hepatotoxic potential and the importance of safety measures when handling this chemical.

Mutagenicity Testing

In laboratory settings, the mutagenicity of 2-methyl-5-nitroaniline was assessed using the Ames test, which evaluates the ability of compounds to induce mutations in Salmonella strains. Results indicated that the compound was mutagenic at certain concentrations, suggesting a risk for genetic alterations upon exposure .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of 2-methyl-5-nitroaniline compared to other nitroanilines:

| Compound | Mutagenicity | Liver Toxicity | Carcinogenic Potential |

|---|---|---|---|

| 2-Methyl-5-nitroaniline | Positive | High | Weak |

| 4-Nitroaniline | Positive | Moderate | Moderate |

| 2,4-Dinitrotoluene | High | High | Strong |

Research Findings

Recent studies have focused on the synthesis and characterization of derivatives of 2-methyl-5-nitroaniline to explore their biological activities further. For instance, hydrazones derived from this compound have shown promising antibacterial and antifungal properties, indicating potential applications in medicinal chemistry .

Properties

CAS No. |

59850-14-5 |

|---|---|

Molecular Formula |

C7H10N2O6S |

Molecular Weight |

250.23 g/mol |

IUPAC Name |

2-methyl-5-nitroaniline;sulfuric acid |

InChI |

InChI=1S/C7H8N2O2.H2O4S/c1-5-2-3-6(9(10)11)4-7(5)8;1-5(2,3)4/h2-4H,8H2,1H3;(H2,1,2,3,4) |

InChI Key |

JNISSFMGFHAVBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N.OS(=O)(=O)O |

Related CAS |

99-55-8 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.